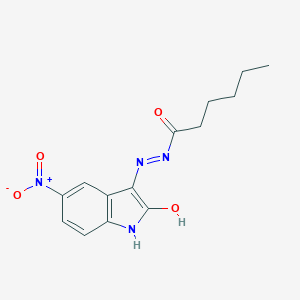

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a hexanehydrazide chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide typically involves the condensation reaction between 5-nitro-2-oxoindoline-3-carbaldehyde and hexanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the oxoindoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.

Substitution: Various nucleophiles under mild to moderate conditions.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of substituted hydrazones.

Oxidation: Formation of oxidized derivatives of the oxoindoline moiety.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the nitro group and the hydrazone linkage.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The hydrazone linkage may also play a role in the compound’s biological activity by interacting with specific molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

1-(5-Nitro-2-oxoindolin-3-ylidene)thiosemicarbazide: Similar structure with a thiosemicarbazide moiety instead of hexanehydrazide.

2-(5-Nitro-2-oxoindolin-3-ylidene)acetohydrazide: Similar structure with an acetohydrazide moiety.

Uniqueness

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is unique due to the presence of the hexanehydrazide chain, which may impart different physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects.

Actividad Biológica

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is a compound derived from the oxoindole framework, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazide functional group linked to a 5-nitro-2-oxoindoline moiety. The presence of the nitro group and the oxoindole structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of EGR-1 : Recent studies have identified derivatives of 2-(2-oxoindolin-3-ylidene) as inhibitors of EGR-1, a transcription factor involved in inflammatory processes. These compounds demonstrated the ability to disrupt the EGR-1 DNA-binding domain, leading to reduced expression of inflammatory cytokines such as TNFα in keratinocytes .

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in various diseases.

- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting potential applications in treating infections.

Study 1: EGR-1 Inhibition and Anti-inflammatory Effects

A study evaluated three derivatives (IT21, IT23, IT25) structurally related to this compound. These compounds were shown to effectively inhibit EGR-1's DNA-binding activity through in silico docking and electrophoretic mobility shift assays. The in vivo efficacy was demonstrated by alleviating atopic dermatitis-like lesions in BALB/c mice, indicating potential therapeutic applications for inflammatory skin disorders .

Study 2: Antioxidant Activity Assessment

Research on related oxoindole compounds highlighted their capacity to scavenge free radicals, showcasing their potential as antioxidants. This property is particularly relevant for conditions characterized by oxidative stress, including neurodegenerative diseases.

Summary of Biological Activities

Propiedades

IUPAC Name |

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-2-3-4-5-12(19)16-17-13-10-8-9(18(21)22)6-7-11(10)15-14(13)20/h6-8,15,20H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHRRKNXOIGTOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.